molecular formula C14H17ClN2O3S B2681331 (E)-2-(4-chlorophenyl)-N-(2-cyanoethyl)-N-(2-methoxyethyl)ethenesulfonamide CAS No. 1334025-24-9

(E)-2-(4-chlorophenyl)-N-(2-cyanoethyl)-N-(2-methoxyethyl)ethenesulfonamide

Cat. No. B2681331
CAS RN: 1334025-24-9
M. Wt: 328.81
InChI Key: NPEVZRVESJAZPT-UHFFFAOYSA-N
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Description

(E)-2-(4-chlorophenyl)-N-(2-cyanoethyl)-N-(2-methoxyethyl)ethenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as a sulfonamide derivative and has been synthesized using different methods.

Scientific Research Applications

Docking Studies and Structural Insights Research involving docking studies and the crystal structure of tetrazole derivatives, including compounds with chlorophenyl and methoxyphenyl groups, highlights the utility of these compounds in understanding interactions with biological targets, such as the cyclooxygenase-2 enzyme. Such studies are pivotal for drug design and development, offering insights into the molecular basis of enzyme inhibition (B. J. Al-Hourani et al., 2015).

Enzyme Inhibition Sulfonamides, including those substituted with hydrazinyl groups, have been investigated for their inhibitory effects on carbonic anhydrase, an enzyme involved in various physiological processes. The study of these compounds provides valuable information for the development of therapeutic agents targeting diseases where enzyme activity is a factor (H. Gul et al., 2016).

Photodynamic Therapy The synthesis and characterization of zinc phthalocyanine derivatives substituted with new benzenesulfonamide groups indicate their potential as photosensitizers in photodynamic therapy. These compounds exhibit high singlet oxygen quantum yields, making them promising candidates for cancer treatment applications (M. Pişkin et al., 2020).

Photogeneration and Reactivity Research on the photogeneration and reactivity of aryl cations from aromatic halides, including chlorophenol derivatives, provides fundamental knowledge about the mechanisms of light-induced chemical transformations. These insights are crucial for developing photochemical processes and materials (S. Protti et al., 2004).

Oxidative Decolorization The kinetics and mechanism of oxidative decolorization studies, using compounds like sodium N-chloro-p-toluenesulfonamide, offer understanding into the degradation of organic dyes. This research is relevant for environmental science, particularly in water treatment and pollution control (A. Manjunatha et al., 2013).

properties

IUPAC Name

(E)-2-(4-chlorophenyl)-N-(2-cyanoethyl)-N-(2-methoxyethyl)ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O3S/c1-20-11-10-17(9-2-8-16)21(18,19)12-7-13-3-5-14(15)6-4-13/h3-7,12H,2,9-11H2,1H3/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPEVZRVESJAZPT-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CCC#N)S(=O)(=O)C=CC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCN(CCC#N)S(=O)(=O)/C=C/C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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